molecular formula C18H30O3S.C12H12N4<br>C30H42N4O3S B12763161 Einecs 264-409-8 CAS No. 63681-54-9

Einecs 264-409-8

Cat. No.: B12763161
CAS No.: 63681-54-9
M. Wt: 538.7 g/mol
InChI Key: KDDJWEAMHMYOOK-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes for 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involve the cyclization of appropriate precursors under controlled conditions. Industrial production methods may include catalytic hydrogenation and oxidation reactions to achieve the desired quinone structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone include other quinone derivatives such as:

The uniqueness of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone lies in its specific structure and the resulting chemical and biological properties that distinguish it from other quinone derivatives.

Properties

CAS No.

63681-54-9

Molecular Formula

C18H30O3S.C12H12N4
C30H42N4O3S

Molecular Weight

538.7 g/mol

IUPAC Name

2-dodecylbenzenesulfonic acid;4-phenyldiazenylbenzene-1,3-diamine

InChI

InChI=1S/C18H30O3S.C12H12N4/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-8H,13-14H2

InChI Key

KDDJWEAMHMYOOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N

Origin of Product

United States

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